[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone
Overview
Description
[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone, also known as CPBM, is an important organic compound that has been widely studied in recent years due to its potential applications in the fields of science and technology. CPBM is a derivative of the biphenyl family of compounds, which is a group of aromatic hydrocarbons that have been used in a variety of applications. CPBM has been studied for its potential applications in the fields of medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
Crystal and Molecular Structure Analysis
- Crystal Structure Studies : Compounds related to "[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone" have been extensively studied for their crystal and molecular structures. For example, a study on a similar compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone, revealed its crystallization in the monoclinic space group, providing insights into intermolecular hydrogen bonding and molecular geometry (Lakshminarayana et al., 2009).
Synthesis and Application in Material Science
- Suzuki Cross-Coupling in Synthesis : The Suzuki cross-coupling reaction is a pivotal method in synthesizing various derivatives of [1,1'-biphenyl]-4-yl compounds. This method has been used to prepare compounds with potential applications in material science, such as in polyimides showing organic solubility and memory properties (Gao et al., 2023).
Biological Activity
- Antimicrobial Evaluation : Some derivatives of [1,1'-biphenyl]-4-yl have been evaluated for their antimicrobial properties. For instance, substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones exhibited antibacterial activity against different bacterial strains and antifungal effects against various fungal strains (Reddy & Reddy, 2016).
Docking Studies and Computational Analysis
- Molecular Docking and Computational Analysis : Molecular docking and computational analysis, including DFT (Density Functional Theory) and Hirshfeld surface analysis, have been applied to similar compounds to understand their molecular interactions, structure-activity relationships, and potential therapeutic applications (Lakshminarayana et al., 2018).
properties
IUPAC Name |
(2-chloropyridin-4-yl)-(4-phenylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO/c19-17-12-16(10-11-20-17)18(21)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWNIEJSQQUONV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC(=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224352 | |
Record name | [1,1′-Biphenyl]-4-yl(2-chloro-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone | |
CAS RN |
80100-09-0 | |
Record name | [1,1′-Biphenyl]-4-yl(2-chloro-4-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80100-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-yl(2-chloro-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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